

# In-Depth Technical Guide: Chemical Properties of Thalidomide-5-CH<sub>2</sub>-NH<sub>2</sub> Hydrochloride

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## Compound of Interest

Compound Name: *Thalidomide-5-CH<sub>2</sub>-NH<sub>2</sub> hydrochloride*

Cat. No.: *B2839219*

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## Introduction

**Thalidomide-5-CH<sub>2</sub>-NH<sub>2</sub> hydrochloride**, also known as 5-(aminomethyl)thalidomide hydrochloride, is a crucial chemical entity in the field of targeted protein degradation. As a derivative of thalidomide, it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). [1][2][3] This property allows for its incorporation into Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs consist of a ligand that binds to the target protein and another ligand, such as Thalidomide-5-CH<sub>2</sub>-NH<sub>2</sub>, that recruits an E3 ligase, connected by a chemical linker.[1][4] This technical guide provides a comprehensive overview of the known chemical properties, relevant experimental protocols, and the biological context of **Thalidomide-5-CH<sub>2</sub>-NH<sub>2</sub> hydrochloride**.

## Chemical Properties

While specific experimental data for **Thalidomide-5-CH<sub>2</sub>-NH<sub>2</sub> hydrochloride** is not extensively available in peer-reviewed literature, the following tables summarize its known properties and those of the parent thalidomide molecule for comparative context.

Table 1: Physicochemical Properties of **Thalidomide-5-CH<sub>2</sub>-NH<sub>2</sub> Hydrochloride**

Property	Value	Source
CAS Number	1010100-22-7	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Formula	C14H14ClN3O4	<a href="#">[5]</a>
Appearance	White to yellow solid	<a href="#">[5]</a>
Purity	≥98.0%	<a href="#">[5]</a>
Storage Conditions	Store at -20°C for up to 2 years (powder)	<a href="#">[6]</a>

Table 2: Comparative Physicochemical Properties of Thalidomide

Property	Value	Source
CAS Number	50-35-1	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C13H10N2O4	<a href="#">[7]</a> <a href="#">[8]</a>
Melting Point	269-271 °C	<a href="#">[9]</a>
Aqueous Solubility	~50 µg/mL	<a href="#">[10]</a>
LogP	Varies with alkylation	<a href="#">[11]</a> <a href="#">[12]</a>

## Biological Mechanism: Role in PROTAC Technology

**Thalidomide-5-CH2-NH2 hydrochloride** serves as the E3 ligase-recruiting moiety in PROTACs. The thalidomide core binds to the Cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[\[1\]](#)[\[13\]](#) This interaction facilitates the formation of a ternary complex between the target protein (bound to the other end of the PROTAC), the PROTAC itself, and the E3 ligase complex.[\[14\]](#) This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[\[13\]](#)[\[14\]](#)

PROTAC-mediated protein degradation pathway.

## Experimental Protocols

Detailed experimental protocols for the characterization of **Thalidomide-5-CH<sub>2</sub>-NH<sub>2</sub> hydrochloride** are not readily available. However, established methodologies for the synthesis and analysis of thalidomide and its analogs can be adapted.

## Synthesis of Thalidomide Analogs

A general and efficient method for synthesizing the thalidomide core involves the reaction of a substituted phthalic anhydride with L-glutamine.[\[9\]](#)

Protocol: Synthesis of N-Phthaloyl-L-glutamine[\[9\]](#)

- Dissolve L-glutamine in dimethylformamide (DMF) and heat to 40-45 °C.
- Add phthalic anhydride to the solution and heat to 90-95 °C for 3 hours.
- Cool the reaction mixture and remove DMF under vacuum.
- Add water and adjust the pH to 1-2 with 6N HCl.
- Stir the mixture at 15 °C for 2 hours.
- Filter and wash the solid with chilled water to obtain N-Phthaloyl-L-glutamine.

Protocol: Cyclization to form Thalidomide[\[9\]](#)

- The N-Phthaloyl-L-glutamine intermediate is subjected to a cyclization reaction.
- This can be achieved using reagents such as pivaloyl chloride and triethylamine in a suitable solvent like ethyl acetate.[\[9\]](#)
- The thalidomide product often crystallizes out of the reaction mixture upon reflux and can be isolated by filtration.[\[9\]](#)

## Physicochemical Characterization

The following are general protocols that can be used to determine the key physicochemical properties of thalidomide analogs.

Protocol: Determination of N-Octanol/Water Partition Coefficient (LogP)[\[11\]](#)[\[12\]](#)

- Prepare a saturated solution of the compound in a pre-equilibrated mixture of n-octanol and water (at a specific pH, e.g., 6.4).
- Agitate the mixture to allow for partitioning between the two phases.
- Separate the n-octanol and aqueous phases by centrifugation.
- Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Calculate the partition coefficient as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

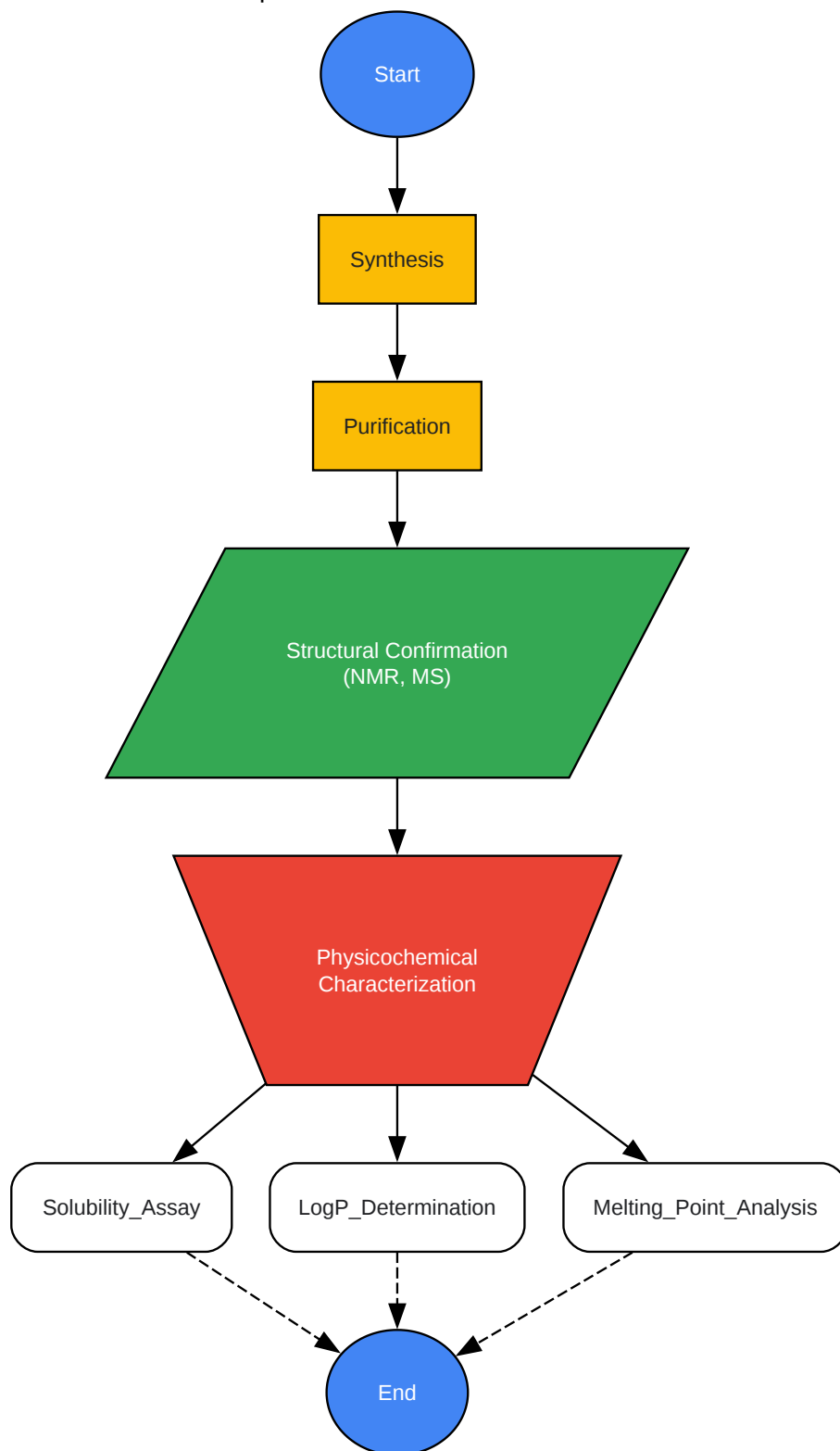
Protocol: Determination of Aqueous Solubility[\[11\]](#)[\[12\]](#)

- Add an excess amount of the solid compound to a known volume of water in a sealed vial.
- Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
- Filter the suspension to remove undissolved solid.
- Determine the concentration of the dissolved compound in the filtrate by HPLC or another quantitative method.

Protocol: Determination of Melting Point[\[9\]](#)

- Place a small amount of the dry, powdered compound into a capillary tube.
- Use a calibrated melting point apparatus to heat the sample at a controlled rate.
- Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

## General Experimental Workflow for Characterization



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Workflow for analog characterization.

## Conclusion

**Thalidomide-5-CH<sub>2</sub>-NH<sub>2</sub> hydrochloride** is a valuable molecular tool for the development of PROTACs, enabling the targeted degradation of a wide range of proteins. While detailed public data on its specific chemical properties are limited, its structural similarity to thalidomide and other analogs allows for the application of established synthetic and analytical protocols. Further characterization of this and similar E3 ligase ligands will be essential for the continued advancement of targeted protein degradation as a therapeutic modality.

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